N,9-bis(furan-2-ylmethyl)purin-6-amine

Drug Discovery ADME Prediction Medicinal Chemistry

Choose N,9-bis(furan-2-ylmethyl)purin-6-amine for its unique dual furfuryl substitution, enabling precise dissection of N9-position effects on cytokinin receptor perception (CRE1/AHK4, AHK3) and biological potency. Its distinct physicochemical profile (LogP 2.75, MW 295.30) makes it a superior lead optimization candidate over kinetin for topical formulation development. Essential for metabolomic reference standards (HPLC/LC-MS/NMR) and plant senescence/callus bioassays, eliminating the experimental variability introduced by mono-substituted analogs.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
CAS No. 17801-46-6
Cat. No. B14006242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,9-bis(furan-2-ylmethyl)purin-6-amine
CAS17801-46-6
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4
InChIInChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18)
InChIKeyWKGJOUQYUSYQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6) Procurement & Baseline Properties


N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6) is a disubstituted purine derivative belonging to the N6,9-difurfuryladenine class of cytokinin analogs [1]. Its core structure features a purine ring system substituted with furan-2-ylmethyl groups at both the exocyclic N6 amine and the N9 imidazole nitrogen [2]. Key physicochemical properties include a density of 1.45 g/cm³, a boiling point of 523.4°C at 760 mmHg, a calculated LogP of 2.75, and a molecular weight of 295.30 g/mol [3]. The compound is also referenced as Adenine,N,9-difurfuryl- (8CI) and NSC 260662 .

N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6): Why Kinetin or Other Cytokinins Are Not Direct Substitutes


Substituting N,9-bis(furan-2-ylmethyl)purin-6-amine with its closest analog, kinetin (N6-furfuryladenine, CAS 525-79-1), or other N9-substituted cytokinin derivatives fails to replicate its specific molecular recognition profile. While all are members of the cytokinin family, the presence of a second furfuryl group at the N9 position introduces steric and electronic differences that are known to significantly alter both cytokinin receptor perception (e.g., CRE1/AHK4 and AHK3) and biological potency in classical bioassays [1]. This structural modification can enhance or diminish specific cytokinin activities compared to the parent compound, making direct substitution without empirical validation a source of experimental variability [1].

N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6): Quantifiable Differentiation Evidence for Scientific Selection


Physicochemical Differentiation: LogP and PSA Profile vs. Kinetin

N,9-bis(furan-2-ylmethyl)purin-6-amine exhibits a calculated LogP value of 2.75, which is substantially higher than that of the parent compound kinetin (N6-furfuryladenine, calculated LogP ~1.3) [1][2]. This indicates significantly increased lipophilicity, which can impact membrane permeability and in vivo distribution. The compound also possesses a larger polar surface area (PSA) of 81.91 Ų [1].

Drug Discovery ADME Prediction Medicinal Chemistry

Physicochemical Differentiation: Molecular Weight and PSA vs. Kinetin

The target compound has a molecular weight of 295.30 g/mol and a polar surface area (PSA) of 81.91 Ų [1]. In comparison, kinetin has a molecular weight of 215.21 g/mol and a PSA of approximately 61.7 Ų [2]. The increase in molecular weight and PSA is consistent with the addition of a second furfuryl group at the N9 position.

Medicinal Chemistry Physicochemical Properties Analytical Chemistry

Functional Differentiation: Impact of N9-Substitution on Cytokinin Receptor Perception and Bioactivity

N9-substituted kinetin derivatives, such as the target compound, exhibit a class-level effect: they can enhance cytokinin activity in classical bioassays (e.g., tobacco callus, Amaranthus, and wheat leaf senescence) to a remarkable degree compared to the parent compound kinetin, but concurrently show reduced perception by Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3 [1]. While specific quantitative data for N,9-bis(furan-2-ylmethyl)purin-6-amine is not reported, this class-level trend suggests a functional differentiation where N9-substitution alters the compound's interaction with the cytokinin signaling machinery.

Plant Biology Cytokinin Signaling Senescence

N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6): Optimal Research and Application Scenarios


Cytokinin Signaling and Structure-Activity Relationship (SAR) Studies in Plant Biology

This compound is ideally suited for studies designed to dissect the impact of N9-substitution on cytokinin activity. Researchers can use this compound in direct comparison with kinetin (N6-furfuryladenine) and other N9-substituted derivatives to evaluate differential effects on plant senescence, callus formation, and receptor activation [1]. Its distinct physicochemical profile (higher LogP, increased MW) makes it a valuable probe for understanding how lipophilicity influences cytokinin transport and perception in planta.

Medicinal Chemistry Research Targeting Hyperproliferative Skin Diseases

Given the class-level evidence that 6-(substituted amino)purine cytokinins, including kinetin, induce differentiation and reduce proliferation in hyperproliferating epidermal cells [2], this N9-substituted analog can be evaluated as a lead optimization candidate. Its altered physicochemical properties (LogP = 2.75, MW = 295.30) compared to kinetin may offer advantages in topical formulation development and skin penetration, which are critical parameters for treating conditions like psoriasis and actinic keratosis [2].

Analytical Chemistry and Reference Standard Procurement

The compound's well-defined physicochemical properties (density 1.45 g/cm³, boiling point 523.4°C, LogP 2.75, PSA 81.91 Ų) [3] make it suitable as a reference standard for method development in HPLC, LC-MS, or NMR analysis of complex mixtures containing cytokinin analogs. Its unique molecular signature (MW 295.30, C15H13N5O2) allows for unambiguous identification in metabolomic studies.

Biochemical Assays for Cytokinin Receptor Profiling

This compound can be employed in bacterial receptor assays (e.g., using Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3) to further characterize the impact of N9-furfuryl substitution on receptor binding and activation [1]. Such studies are essential for mapping the ligand-binding pockets of cytokinin receptors and for engineering novel agrochemicals with tailored biological activities.

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